molecular formula C17H15N3O B6343861 4-(3-Methoxyphenyl)-6-phenylpyrimidin-2-amine CAS No. 1195977-36-6

4-(3-Methoxyphenyl)-6-phenylpyrimidin-2-amine

Cat. No.: B6343861
CAS No.: 1195977-36-6
M. Wt: 277.32 g/mol
InChI Key: PPFNUCVTMAKBJS-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental pillars of medicinal chemistry. Their prevalence is staggering, with estimates suggesting that over 85% of all biologically active chemical compounds feature a heterocyclic ring. arabjchem.org This widespread presence is attributed to their diverse chemical properties and their ability to engage with a multitude of biological targets through various non-covalent interactions.

These compounds are integral to the structure of numerous natural products, including alkaloids, vitamins, and antibiotics. researchgate.net Their synthetic counterparts are found in a vast array of pharmaceuticals, treating conditions from bacterial infections and cancer to inflammation and viral diseases. arabjchem.orgresearchgate.net The structural diversity of heterocycles allows for fine-tuning of pharmacological profiles, enabling the development of drugs with enhanced selectivity and efficacy.

The 2-Aminopyrimidine (B69317) Scaffold as a Key Pharmacophore in Drug Discovery

Within the broad class of heterocyclic compounds, the pyrimidine (B1678525) ring is of particular importance, being a core component of nucleobases in DNA and RNA. When a pyrimidine ring is substituted with an amino group at the second position, it forms the 2-aminopyrimidine scaffold. This structural motif is recognized as a privileged pharmacophore in drug discovery, meaning it is a molecular framework that is able to bind to multiple biological targets.

The 2-aminopyrimidine core is a key feature in a multitude of approved drugs, particularly in the field of oncology. nih.gov Its ability to form critical hydrogen bonds with the hinge region of protein kinases has made it a popular scaffold for the design of kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. By inhibiting specific kinases, drugs based on the 2-aminopyrimidine scaffold can effectively halt the proliferation of cancer cells. rsc.org The versatility of this scaffold has led to its exploration in developing agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. nih.gov

Overview of 4-(3-Methoxyphenyl)-6-phenylpyrimidin-2-amine Research Context and Relevance

The compound this compound belongs to the class of 4,6-diaryl-substituted 2-aminopyrimidines. While specific research focusing exclusively on this particular isomer is limited in publicly available literature, the broader class of diarylpyrimidine derivatives has garnered significant scientific interest for its diverse pharmacological activities.

Research into closely related analogues provides a strong rationale for the investigation of this compound. For instance, the para-isomer, 4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine, has been synthesized and evaluated for its anti-inflammatory properties. arabjchem.orgresearchgate.net The synthesis of these compounds typically involves the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) and benzaldehyde (B42025) to form a chalcone (B49325), which is then cyclized with guanidine (B92328) hydrochloride. arabjchem.orgresearchgate.net

Furthermore, a related compound featuring the 6-(3-methoxyphenyl)pyrimidine core, specifically 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine, has been identified as a canonical Wnt/β-catenin pathway activator and an anti-inflammatory mediator that suppresses Toll-like receptor (TLR) responses in human monocytes. nih.gov This finding directly implicates the 3-methoxyphenyl (B12655295) substitution pattern in modulating key signaling pathways involved in inflammation.

The collective evidence from related diarylpyrimidine derivatives suggests that this compound is a promising candidate for further investigation, particularly in the context of inflammation and kinase inhibition. The strategic placement of the methoxy (B1213986) group at the meta position of the phenyl ring can influence the compound's electronic properties and spatial conformation, potentially leading to unique interactions with biological targets.

Table 1: Biological Activity of a Closely Related Diarylpyrimidine Derivative

Compound NameBiological ActivityModelKey FindingsReference
4-(4-Methoxyphenyl)-6-phenylpyrimidine-2-amineAnti-inflammatoryCarrageenan-induced rat paw edemaShowed a highly significant reduction in edema volume after 3 hours. arabjchem.orgresearchgate.net

Table 2: Biological Activity of a Derivative Containing the 6-(3-methoxyphenyl)pyrimidine Core

Compound NameBiological ActivityModelKey FindingsReference
2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidineAnti-inflammatory / Wnt Pathway ActivatorPrimary human monocytesSuppresses TLR-2, -4, and -5 induced cytokine production; Induces canonical Wnt signaling events. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methoxyphenyl)-6-phenylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-21-14-9-5-8-13(10-14)16-11-15(19-17(18)20-16)12-6-3-2-4-7-12/h2-11H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPFNUCVTMAKBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 3 Methoxyphenyl 6 Phenylpyrimidin 2 Amine and Analogues

Established Synthetic Pathways for 2-Aminopyrimidine (B69317) Derivatives

The synthesis of the 2-aminopyrimidine moiety is versatile, with numerous methods developed to achieve high yields and structural diversity. These methods often rely on the condensation of a three-carbon dielectrophilic component with a guanidine-based nucleophile.

The most fundamental and widely utilized method for constructing the 2-aminopyrimidine ring is the condensation reaction between a 1,3-dicarbonyl compound, or its synthetic equivalent, and guanidine (B92328). slideshare.netwikipedia.org This approach, often referred to as the Pinner synthesis, provides a direct route to pyrimidine (B1678525) derivatives. slideshare.net The reaction involves the nucleophilic attack of the guanidine nitrogens onto the carbonyl carbons of the 1,3-dielectrophile, followed by cyclization and dehydration to form the aromatic pyrimidine ring.

Commonly used three-carbon components include β-diketones, β-ketoesters, and α,β-unsaturated ketones (chalcones). wikipedia.orgresearchgate.netijpsonline.com The reaction of guanidine with chalcones is particularly prevalent for synthesizing 4,6-diaryl-2-aminopyrimidines. arabjchem.orgjpsbr.org This reaction proceeds via a Michael addition of the guanidine to the β-carbon of the chalcone (B49325), followed by an intramolecular cyclization and subsequent aromatization, typically through oxidation or elimination of a leaving group. ijpsonline.com

Beyond the classical guanidine condensation, various other cyclization strategies have been developed for pyrimidine ring synthesis. These methods offer alternative pathways that can accommodate different starting materials and functional groups.

[3+3] Cycloadditions: This strategy involves the reaction of two three-atom fragments. For instance, fluorinated pyrimidines can be synthesized through a [3+3] cyclic condensation of substituted chalconated coumarins with an acetamidine hydrochloride. mdpi.com

Multi-component Reactions: The Biginelli reaction and its variations are powerful tools for synthesizing pyrimidine derivatives, although they typically yield dihydropyrimidines that may require a subsequent oxidation step to form the aromatic pyrimidine ring. nih.govwikipedia.org

Intramolecular Cyclization: Syntheses can proceed through an aza-Michael addition followed by an intramolecular cyclization and a final dehydration/dehydrohalogenation step to yield the target pyrimidine core. mdpi.com

Metal-Catalyzed Cyclizations: Copper-catalyzed cyclization of ketones with nitriles provides a general and economical route to diversely functionalized pyrimidines under basic conditions. organic-chemistry.org This method involves the formation of new C-C and C-N bonds in a cascade process.

To improve efficiency, reduce waste, and simplify procedures, one-pot reaction strategies are highly favored. Several one-pot methods for 2-aminopyrimidine synthesis have been reported.

A notable example is the three-component reaction of ketones, arylacetylenes, and guanidine, which proceeds in a sequential manner to afford 2-aminopyrimidines in good yields. nih.govacs.org Another efficient one-pot, three-component transformation involves the reaction of α-cyanoketones, carboxaldehydes, and guanidines. nih.gov This method is particularly useful for generating 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles. Furthermore, microwave-assisted one-pot syntheses have been developed, significantly reducing reaction times and often improving yields. nanobioletters.comresearchgate.net

Specific Synthesis of 4-(3-Methoxyphenyl)-6-phenylpyrimidin-2-amine

The synthesis of the title compound, this compound, is most effectively achieved through the well-documented chalcone-guanidine cyclocondensation pathway.

The synthesis is a two-step process starting from commercially available materials.

Step 1: Synthesis of the Chalcone Intermediate

The precursor, 1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one, is prepared via a base-catalyzed Claisen-Schmidt condensation. This reaction involves the cross-aldol condensation of 3-methoxyacetophenone with benzaldehyde (B42025).

Reactants: 3-methoxyacetophenone and Benzaldehyde.

Catalyst: A strong base, typically an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Solvent: Ethanol is commonly used as the reaction solvent.

Conditions: The reaction is usually carried out at low temperatures (0-5 °C) to control the reaction rate and minimize side products, followed by stirring at room temperature. ijpsonline.comarabjchem.org

Step 2: Cyclocondensation with Guanidine

The synthesized chalcone is then reacted with a guanidine salt (e.g., guanidine hydrochloride or guanidine nitrate) in the presence of a base to form the final 2-aminopyrimidine product.

Reactants: 1-(3-methoxyphenyl)-3-phenylprop-2-en-1-one and Guanidine Hydrochloride/Nitrate.

Base: A base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) is required to neutralize the guanidine salt and facilitate the reaction. jpsbr.org

Solvent: A high-boiling polar solvent like dimethylformamide (DMF) or ethanol is typically used. arabjchem.org

Conditions: The reaction mixture is heated under reflux for several hours (typically 6-10 hours) to ensure complete cyclization and aromatization. arabjchem.org The product precipitates upon cooling and pouring the reaction mixture into ice-water. arabjchem.org

The table below summarizes typical reaction conditions for the synthesis of analogous 4,6-diaryl-2-aminopyrimidines.

AnalogueChalcone PrecursorReagentsSolventConditionsYield (%)Reference
4-(4-Methoxyphenyl)-6-phenylpyrimidin-2-amine1-(4-methoxyphenyl)-3-phenylprop-2-en-1-oneGuanidine Hydrochloride, NaOHDMFReflux, 6-7 h62.6 arabjchem.orgresearchgate.net
4-(4-Nitrophenyl)-6-phenylpyrimidin-2-amine1-(4-nitrophenyl)-3-phenylprop-2-en-1-oneGuanidine Hydrochloride, NaOHDMFReflux, 6-7 h52.6 arabjchem.org
Various 6-phenyl pyrimidine aminesSubstituted ChalconesGuanidine Nitrate, NaOHEthanolReflux, 7 hNot specified jpsbr.org
4,6-diaryl-2-aminopyrimidinesSubstituted ChalconesGuanidine Hydrochloride, KOHEthanolReflux, 10 hNot specified

While specific optimization studies for this compound are not extensively documented, the parameters for the general chalcone-guanidine cyclocondensation can be fine-tuned to maximize yields.

Base: The choice and concentration of the base are critical. An excess of a strong base like NaOH or KOH is typically used to drive the reaction to completion.

Solvent: While ethanol is a common and greener solvent, DMF can be advantageous due to its higher boiling point, which can reduce reaction times.

Temperature: Refluxing conditions are standard to provide the necessary activation energy for the cyclization and dehydration/aromatization steps.

Reaction Time: The reaction is typically monitored by thin-layer chromatography (TLC) to determine the point of completion, which usually occurs within 6 to 10 hours.

Microwave Irradiation: A significant improvement in both reaction time and yield can often be achieved by using microwave-assisted heating. This eco-friendly method can reduce reaction times from hours to minutes. nanobioletters.com For similar aminopyrimidine syntheses, microwave irradiation has proven to be a highly effective optimization strategy. mdpi.comresearchgate.net

Yields for analogous compounds, such as 4-(4-methoxyphenyl)-6-phenylpyrimidine-2-amine, are reported in the range of 60-65% under conventional heating methods. arabjchem.orgresearchgate.net It is reasonable to expect similar yields for the 3-methoxy isomer under optimized conditions.

Development of Scalable Synthetic Procedures

The synthesis of 2-amino-4,6-diarylpyrimidines, including the specific compound this compound, is often achieved through the condensation reaction of a chalcone intermediate with guanidine. This method is noted for its efficiency and adaptability for producing a variety of analogues.

A common and scalable approach involves a two-step process. The first step is an Aldol condensation of an appropriate benzaldehyde with an acetophenone (B1666503) to form an intermediate chalcone. For the target compound, this would involve reacting 3-methoxybenzaldehyde with acetophenone. The subsequent and final step is a ring-closure condensation of the resulting chalcone with guanidine hydrochloride. rsc.org This reaction is typically carried out under basic conditions, for example, using sodium hydroxide in ethanol. vjs.ac.vn

To enhance scalability and efficiency, microwave-assisted synthesis has been explored for these types of reactions. Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. rsc.orgvjs.ac.vn These microwave-assisted procedures can be performed either by refluxing in a solvent like ethanol or under solvent-free conditions, making them a greener and more economical option for larger-scale production. vjs.ac.vn

Another efficient strategy for generating libraries of related compounds, which can be adapted for scale, is the one-pot, three-component synthesis. This method involves reacting an α-cyanoketone, a carboxaldehyde, and a guanidine salt together in a single reaction vessel. nih.gov This convergent approach simplifies the synthetic process, reduces waste, and allows for the rapid production of a diverse range of 2-amino-4,6-disubstituted pyrimidines by varying the starting materials. nih.gov Purification of the final products from these scalable methods is typically achieved through standard techniques such as column chromatography or recrystallization from solvents like isopropanol or ethanol. nih.gov

Characterization Methodologies for Synthesized Compounds

The structural confirmation and purity assessment of this compound and its analogues rely on a combination of spectroscopic and analytical techniques.

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic methods are fundamental for the unambiguous identification of synthesized 2-amino-4,6-diarylpyrimidines.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to elucidate the carbon-hydrogen framework of the molecule.

¹H NMR: In the proton NMR spectrum of 2-amino-4,6-diarylpyrimidine derivatives, the amino (-NH₂) protons typically appear as a characteristic singlet signal between δ 5.0 and 5.3 ppm. semanticscholar.org The proton on the pyrimidine ring (H-5) also gives a distinct singlet. semanticscholar.org Aromatic protons resonate in the downfield region, generally between δ 6.5 and 8.0 ppm. For this compound, a singlet corresponding to the methoxy (B1213986) (-OCH₃) protons would also be expected around δ 3.8 ppm. semanticscholar.org

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For related structures, the carbon atoms of the pyrimidine ring show characteristic shifts, for instance, C2, C4, C5, and C6. nih.gov The carbon of the methoxy group (-OCH₃) typically appears further upfield. rsc.org Aromatic carbons resonate in the approximate range of δ 110-160 ppm. nih.govrsc.org

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. For a related compound, 4-(4-Methoxyphenyl)-6-phenylpyrimidine-2-amine, a molecular ion peak was observed at m/z 292.10, which corresponds to [M+H]⁺. researchgate.net This confirms the molecular formula and provides evidence of the compound's successful synthesis.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups.

The amino group (-NH₂) shows characteristic stretching vibrations in the region of 3300–3500 cm⁻¹. nih.gov

Aromatic C-H stretching is typically observed around 3000-3100 cm⁻¹. scispace.com

The C=N stretching of the pyrimidine ring and C=C stretching of the aromatic rings appear in the 1500–1660 cm⁻¹ region. researchgate.net

The characteristic C-O-C stretching of the methoxy group is found near 1015 cm⁻¹. researchgate.net

Table 1: Spectroscopic Data for 4-(Aryl)-6-phenylpyrimidin-2-amine Analogues

Compound Analogue Technique Key Data Points
4-(4-Methoxyphenyl)-6-phenylpyrimidine-2-amine researchgate.net IR (KBr, cm⁻¹) 3310 (NH₂ stretching), 1589 (C=N stretching), 1015 (C-O-C stretching)
MS (m/z) 292.10 [M+H]⁺
2-Amino-6-(4-methoxyphenyl)-4-(furan-2-yl)pyrimidine semanticscholar.org ¹H NMR (ppm) 5.14 (s, 2H, NH₂), 7.59 (s, 1H, H-5), 3.87 (s, 3H, OCH₃)
2-Amino-6-(3-methoxyphenyl)-4-phenylnicotinonitrile mdpi.com IR (KBr, cm⁻¹) 3417, 3322 (NH₂ stretching), 2210 (CN stretching), 1288, 1258 (C-O-C stretching)
¹H NMR (CDCl₃, ppm) 5.33 (s, 2H, NH₂), 3.87 (s, 3H, OCH₃), 6.99-7.62 (m, Ar-H)
¹³C NMR (CDCl₃, ppm) 55.45 (OCH₃), 161.60, 160.19, 159.57 (Aromatic/Heterocyclic C)

Purity Determination and Elemental Analysis

Beyond spectroscopic identification, assessing the purity of the synthesized compound is crucial. High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of such compounds. nih.gov

Elemental Analysis provides experimental percentages of carbon (C), hydrogen (H), and nitrogen (N), which are then compared against the calculated theoretical values based on the molecular formula (C₁₇H₁₅N₃O for the title compound). For the analogue 4-(4-Nitrophenyl)-6-phenylpyrimidine-2-amine, the calculated elemental composition was C, 65.70%; H, 4.10%; N, 19.12%; O, 10.88%. The experimentally found values were C, 65.75%; H, 4.14%; N, 19.17%; O, 10.95%, showing close agreement and confirming the elemental composition of the synthesized molecule. researchgate.net

In Vitro Biological Activity Spectrum of 4 3 Methoxyphenyl 6 Phenylpyrimidin 2 Amine Derivatives

Anti-inflammatory Efficacy Investigations

The anti-inflammatory potential of pyrimidine (B1678525) derivatives has been extensively studied, revealing their ability to modulate key inflammatory pathways. Research has particularly focused on their capacity to inhibit the production of inflammatory mediators like nitric oxide and prostaglandins, as well as their interaction with cyclooxygenase enzymes.

Inhibition of Nitric Oxide Production

Polysubstituted 2-aminopyrimidines have demonstrated the ability to suppress the high-output production of nitric oxide (NO) in vitro. researchgate.net Studies using interferon-γ and lipopolysaccharide (LPS) to stimulate peritoneal macrophages from mice and rats have shown that these compounds can effectively inhibit NO synthesis. researchgate.net This inhibitory action on a key inflammatory mediator suggests a significant anti-inflammatory potential for this class of compounds. The specific inhibitory effects are tightly linked to the chemical structure of the pyrimidine derivatives. researchgate.net

Modulation of Prostaglandin (B15479496) E2 Synthesis

A vast majority of prepared polysubstituted pyrimidine derivatives have been shown to be effective inhibitors of prostaglandin E2 (PGE2) production. mdpi.com In vitro studies using LPS-stimulated mouse macrophages have confirmed this activity, with a number of derivatives being effective at sub-micromolar concentrations. researchgate.netmdpi.com

Research into derivatives of 5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine, a potent PGE2 production inhibitor, has sought to improve properties like water solubility while maintaining efficacy. nih.gov One such derivative, a 5-(2,5,8,11-tetraoxadodecyl)pyrimidine, exhibited only slightly weaker inhibitory activity (22% of remaining PGE2 production) compared to the parent compound (15% of remaining PGE2 production). nih.gov Another study identified 2-Amino-4,6-diphenylpyrimidine as a superior inhibitor of PGE2 production, with an IC50 value of 3 nM and no observed cytotoxicity. researchgate.net The primary mechanism for this activity is believed to be the inhibition of the terminal enzyme in PGE2 formation, microsomal prostaglandin E2 synthase-1 (mPGES-1), rather than affecting cyclooxygenases COX-1 and COX-2. researchgate.netmdpi.com

Cyclooxygenase (COX) Enzyme Inhibition Profiles

The anti-inflammatory actions of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform found in inflamed tissues. nih.govnih.gov A series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives have been synthesized and evaluated as selective COX-2 inhibitors. nih.gov

In vitro experiments demonstrated that a significant number of these synthesized compounds exhibited a strong suppressive effect against COX-2, while showing minimal interaction with the COX-1 enzyme. nih.gov Molecular docking studies suggest that the methylsulfonyl (SO2Me) group of these derivatives inserts into the secondary binding site of the COX-2 enzyme, a key interaction for selective inhibition. nih.gov This selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents, as it is associated with fewer adverse effects than non-selective COX inhibitors. nih.govnih.gov

Table 1: In Vitro COX-2 Inhibition by Selected Pyrimidine Derivatives

Antimicrobial Potency Studies

Beyond their anti-inflammatory effects, pyrimidine derivatives have been investigated for their potential to combat microbial infections. These studies have revealed a broad spectrum of activity against various bacterial and fungal strains.

Antibacterial Activity against Gram-Positive and Gram-Negative Strains

Derivatives of 2-aminopyrimidine (B69317) have been synthesized and screened for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.netut.ac.ir Studies have utilized the disc diffusion and tube dilution methods to assess the efficacy of these compounds against strains such as Bacillus subtilis, Staphylococcus aureus (Gram-positive), and Escherichia coli (Gram-negative). ut.ac.irjocpr.comnih.gov

The antibacterial activity is influenced by the nature and position of substituents on the pyrimidine ring. ut.ac.ir For instance, some halogen-substituted 2-amino-4,6-diarylpyrimidine derivatives showed significant activity when compared to the standard drug ciprofloxacin. researchgate.net In another study, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were tested, with compounds 4f, 4g, 4h, and 4i showing good activity against the tested bacterial strains. jocpr.com The presence of electron-withdrawing groups, such as chloro (–Cl) substituents, has been shown to improve the antimicrobial activity against strains like S. aureus and E. coli. nih.gov

Table 2: Antibacterial Spectrum of Selected Pyrimidine Derivatives

Antifungal Activity Evaluations

The antifungal potential of novel pyrimidine derivatives has been evaluated in vitro against a range of phytopathogenic fungi. nih.govnih.gov Using the poisoned food technique, researchers have demonstrated that many of these compounds possess significant fungicidal activities, in some cases more potent than commercial fungicides. nih.gov

For example, a series of pyrimidine derivatives containing an amide moiety were tested against Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. nih.gov Notably, compound 5o, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, showed excellent activity against Phomopsis sp. with an EC50 value of 10.5 μg/ml, which was superior to the control fungicide Pyrimethanil (32.1 μg/ml). nih.gov Similarly, other studies have found that coumarin (B35378) pyrimidine amine derivatives exhibit good fungicidal activity against fungi such as Botrytis cinerea, Fusarium graminearum, and Rhizoctonia solani. acs.org The structure-activity relationship suggests that the type and position of substituents on the phenyl ring are crucial for the observed antifungal efficacy. nih.gov

Table 3: Antifungal Activity of Selected Pyrimidine Derivatives

Anticancer and Antitumor Research

Derivatives of the 4,6-diarylpyrimidin-2-amine scaffold have shown significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines and inhibiting key oncogenic pathways.

Cytotoxicity against Specific Cancer Cell Lines (e.g., Colorectal Carcinoma, Chronic Myeloid Leukemia)

Research has demonstrated the cytotoxic effects of phenylaminopyrimidine (PAP) derivatives against several colorectal cancer (CRC) cell lines. A series of novel PAPs showed potent anticancer activities against HCT-116, HT-29, and LS-174T colorectal cancer cells. nih.gov One notable derivative, with a terminal pyridin-3-yl moiety, not only displayed potent anticancer effects but also induced apoptosis and autophagy in CRC cells. nih.gov Further studies on phenoxy-N-phenylaniline derivatives, which share structural similarities, identified a compound that exhibited excellent cytotoxicity activity with IC50 values of 0.32 μM and 0.51 μM in HT29 and HCT 15 CRC cells, respectively. nih.gov This compound was found to down-regulate the expression of the c-Myc proto-oncogene, a key driver in CRC development. nih.gov

The 4,6-diarylpyrimidin-2-amine structure is also foundational to kinase inhibitors like Imatinib, the first kinase inhibitor approved for treating chronic myeloid leukemia (CML). nih.gov While direct cytotoxic data for 4-(3-Methoxyphenyl)-6-phenylpyrimidin-2-amine on CML cell lines from the provided sources is limited, the foundational role of the phenylaminopyrimidine scaffold in targeting the Bcr-Abl tyrosine kinase in CML is well-established. nih.gov Additionally, the AXL receptor tyrosine kinase, first identified in patients with CML, is a known target for pyrimidine derivatives. nih.govnih.gov Studies on other heterocyclic compounds, such as thieno[2,3-b]pyridine (B153569) derivatives, have shown growth inhibitory activity against both sensitive (CCRF-CEM) and multidrug-resistant (CEM/ADR5000) leukemia cells, with IC50 values as low as 2.580 µM. researchgate.net

Cytotoxicity of Pyrimidine Derivatives Against Cancer Cell Lines
Compound ClassCell LineCancer TypeActivity (IC50)Source
Phenoxy-N-phenylaniline derivative 42HT29Colorectal Carcinoma0.32 µM nih.gov
Phenoxy-N-phenylaniline derivative 42HCT 15Colorectal Carcinoma0.51 µM nih.gov
Thieno[2,3-b]pyridine derivative 3bCCRF-CEMLeukemia (sensitive)2.580 µM researchgate.net
Thieno[2,3-b]pyridine derivative 3bCEM/ADR5000Leukemia (resistant)4.486 µM researchgate.net

AXL Kinase Inhibition Studies

The AXL receptor tyrosine kinase is a significant target in cancer therapy due to its role in tumor growth, metastasis, and drug resistance. nih.govnih.gov Overexpression of AXL is linked to poor prognosis in various cancers, including acute myeloid leukemia (AML) and colorectal cancer. researchgate.net The diphenylpyrimidine-diamine scaffold has been central to the development of novel AXL inhibitors. nih.gov

Structure-activity relationship (SAR) studies of these derivatives have led to the discovery of compounds with high enzymatic inhibitory potency. For instance, compound m16 , a diphenylpyrimidine-diamine derivative, demonstrated an IC50 of 5 nM against AXL kinase. nih.gov This compound also inhibited the proliferation of multiple tumor cell lines. nih.gov Bemcentinib (BGB-324), the first selective AXL inhibitor to enter clinical trials, has an IC50 of 14 nM. nih.gov The development of pyridopyrimidinone derivatives further expands the chemical space for AXL inhibitors. justia.com These findings underscore the potential of pyrimidine-based compounds, including derivatives of this compound, as AXL kinase inhibitors for cancer treatment.

AXL Kinase Inhibitory Activity of Pyrimidine Derivatives
CompoundScaffoldInhibitory Potency (IC50)Source
m16Diphenylpyrimidine-diamine5 nM nih.gov
Bemcentinib (BGB-324)N/A14 nM nih.gov

Antiparasitic and Antiviral Activity Assessments

The versatility of the 4,6-diarylpyrimidin-2-amine core extends to combating infectious diseases, with derivatives showing promising activity against various parasites and viruses.

Antitrypanosomal Activity

Derivatives of 4-phenyl-6-(pyridin-3-yl)pyrimidine have been synthesized and evaluated for their activity against Trypanosoma brucei rhodesiense, the parasite responsible for Human African trypanosomiasis (sleeping sickness). nih.govresearchgate.netresearchgate.netnih.govwpunj.edu In these studies, modifications to the phenyl ring at the 4-position, including methoxy (B1213986) substitutions, have shown significant effects on activity.

A derivative with a 3-methoxyphenyl (B12655295) group exhibited an antitrypanosomal IC50 value of 8.0 μM. nih.gov In comparison, the 2-methoxyphenyl analogue, 4-(2-methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-2-amine, demonstrated potent submicromolar activity with an IC50 value of 0.38 μM. nih.govresearchgate.netnih.govwpunj.edu These findings highlight the pyrimidine scaffold as a promising starting point for the development of new antitrypanosomal drugs. nih.govnih.gov

Antitrypanosomal Activity of Phenyl-pyrimidine Derivatives
CompoundParasite StrainActivity (IC50)Source
4-(3-Methoxyphenyl)-6-(pyridin-3-yl)pyrimidineT. b. rhodesiense8.0 µM nih.gov
4-(2-Methoxyphenyl)-6-(pyridin-3-yl)pyrimidin-2-amineT. b. rhodesiense0.38 µM nih.govresearchgate.netnih.govwpunj.edu
4-(2-Methoxyphenyl)-6-(pyridin-3-yl)pyrimidineT. b. rhodesiense19.6 µM nih.gov
4-Phenyl-6-(pyridin-3-yl)pyrimidineT. b. rhodesiense4.8 µM nih.gov

Antimalarial Activity

The pyrimidine core is a well-established pharmacophore in antimalarial drug discovery, targeting enzymes like dihydrofolate reductase (DHFR) in Plasmodium falciparum. nih.gov A novel class of Pf-DHFR inhibitors based on a pyrimidine nucleus was developed, with substitutions at the 4- and 6- positions. nih.gov These compounds were tested against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum.

One derivative substituted with 4-phenylpiperazine showed moderate antimalarial activity with IC50 values of 7.46 µg/ml (3D7) and 8.95 µg/ml (Dd2). nih.gov Another series of 2,4-diaminopyrimidine (B92962) derivatives also demonstrated good antimalarial activity, with the most potent compounds having IC50 values of 0.05 and 0.06 μM against the Pf3D7 strain. nih.gov Furthermore, 1,2,4-triazolo[4,3-a]pyrazine derivatives have been explored as antimalarial leads, with some compounds showing IC50 values ranging from 9.90 to 23.30 µM against the P. falciparum 3D7 strain. beilstein-journals.org

Antimalarial Activity of Pyrimidine Derivatives
Compound ClassP. falciparum StrainActivity (IC50)Source
4-amino benzoic acid-substituted pyrimidine (3h)3D7 (CQ-sensitive)7.46 µg/ml nih.gov
Dd2 (CQ-resistant)8.95 µg/ml nih.gov
2,4-diaminopyrimidine derivative (68)Pf3D70.05 µM nih.gov
2,4-diaminopyrimidine derivative (69)Pf3D70.06 µM nih.gov
1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene (1m)3D70.06 µM mdpi.com
1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene (1m)W2 (CQ-resistant)0.07 µM mdpi.com

Antiviral Spectrum

Pyrimidine derivatives have been investigated for their broad-spectrum antiviral activities. Research into 4,7-disubstituted pyrimido[4,5-d]pyrimidines revealed that compounds with a cyclopropylamino group exhibited notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com

In other studies, 2,6-disubstituted pyrazines, which are structurally related to pyrimidines, were identified as potent inhibitors of the CSNK2A kinase. nih.gov This inhibition translated to antiviral activity against murine hepatitis virus (MHV), a β-coronavirus, with IC50 values ranging from 0.8 to 8.6 μM. nih.gov The antiviral activity was found to correlate well with the inhibition of CSNK2A. nih.gov Additionally, sulfonamide derivatives incorporating heterocyclic structures have demonstrated a wide spectrum of antiviral activity against various RNA and DNA viruses, including enteroviruses and parainfluenza viruses. mdpi.com

Enzyme Inhibitory Potential

Derivatives of this compound have been investigated for their ability to inhibit key enzymes involved in various physiological and pathological processes. The core pyrimidine structure serves as a versatile scaffold for chemical modifications, leading to compounds with specific inhibitory actions against enzymes such as beta-glucuronidase and alpha-amylase.

Beta-Glucuronidase Inhibition Studies

Beta-glucuronidase is an enzyme that has garnered significant research interest due to its association with pathological conditions such as colon cancer and urinary tract infections. nih.gov The inhibition of this enzyme is a key therapeutic strategy. Studies on various 2-aminopyrimidine derivatives have identified potent inhibitors of beta-glucuronidase. nih.gov

In one study, a series of twenty-seven 2-aminopyrimidine derivatives were synthesized and evaluated for their inhibitory activity against this enzyme. A particularly potent compound identified was one featuring a piperazinyl substituent at the C-4 position of the pyrimidine ring, which demonstrated an IC₅₀ value of 2.8 ± 0.10 µM. nih.gov This was significantly more active than the standard inhibitor, D-saccharic acid 1,4-lactone (IC₅₀ = 45.75 ± 2.16 µM). nih.gov The research suggested that the hydrogen atom on the piperazinyl group might be crucial for its high inhibitory activity. nih.gov

Further structure-activity relationship analysis revealed the importance of the nature and length of substituents. For instance, comparing derivatives with an alkoxy substitution at the C-4 position of a phenyl ring, it was observed that a compound with a methoxy group was inactive, while those with longer butoxy and octyloxy chains showed inhibitory activity with IC₅₀ values of 72.0 ± 6.20 µM and 126.43 ± 6.16 µM, respectively, indicating that the length of the alkoxy chain is a determinant for activity. nih.gov

Table 1: Beta-Glucuronidase Inhibitory Activity of Selected 2-Aminopyrimidine Derivatives

Compound Substituent IC₅₀ (µM)
Derivative 1 Piperazinyl at C-4 of pyrimidine 2.8 ± 0.10
Derivative 2 Butoxy at C-4 of phenyl 72.0 ± 6.20
Derivative 3 Octyloxy at C-4 of phenyl 126.43 ± 6.16

This table presents data on the in vitro beta-glucuronidase inhibitory potential of specific 2-aminopyrimidine derivatives as reported in scientific literature. nih.gov

Alpha-Amylase Inhibition Studies

Alpha-amylase is a crucial enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes. Research into pyrimidine derivatives has extended to their potential as alpha-amylase inhibitors.

A study involving newer generation imidazolo-pyrimidine derivatives, which share a core structure with the subject compound, investigated their in vitro alpha-amylase activities. One such derivative, 4-(4-benzylidene-1-(4-(4-methoxyphenyl)-6-phenylpyrimidin-2-yl)-2-phenyl imidazolone), was synthesized and evaluated. sid.ir The synthesis involved reacting a substituted chalcone (B49325) with guanidine (B92328) hydrochloride to form the aminopyrimidine core, which was then further modified. sid.ir

While specific IC₅₀ values for this compound derivatives are not extensively detailed in the provided context, related heterocyclic structures have shown significant alpha-amylase inhibition. For example, certain 2-aryl-4-methyl-1,2-dihydroquinazoline 3-oxides have demonstrated potent inhibitory effects. A derivative with a 2-(4-methoxyphenyl) group exhibited an IC₅₀ value of 1.04 ± 0.03 μM against α-glucosidase, a related enzyme, and a 2-(4-chlorophenyl) derivative showed significant inhibition of α-amylase with an IC₅₀ value of 4.46 ± 0.02 μM. mdpi.com These findings suggest that the phenyl and methoxyphenyl groups, present in the target compound scaffold, can contribute to enzyme inhibitory activity. The crude methanol (B129727) extract of Adenanthera pavonina leaves also showed remarkable α-amylase inhibitory activity with an IC₅₀ value of 16.16 ± 2.23 μg/ml, comparable to the standard drug Acarbose. nih.gov

Other Reported Biological Activities (e.g., Antioxidant, Antiplatelet)

Beyond enzyme inhibition, derivatives of 2-aminopyrimidine have been explored for other valuable biological properties, notably as antioxidant and antiplatelet agents.

Antioxidant Activity

The antioxidant potential of pyrimidine derivatives has been evaluated through various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. ijpsonline.com A study on a series of 4,6-bisaryl-pyrimidin-2-amine derivatives assessed their antioxidant capacity using nitric oxide and hydrogen peroxide free radical scavenging methods. ijpsonline.com Certain compounds, particularly those with electron-withdrawing groups like -Cl and -Br on the aryl rings, showed potent antioxidant activity compared to the standard, ascorbic acid. ijpsonline.comijpsonline.com For one such derivative, the IC₅₀ values were 0.019 mol/l and 0.020 mol/l in the nitric oxide and hydrogen peroxide assays, respectively. ijpsonline.com

Another study highlighted that the presence of a 4-hydroxy-3-methoxyphenyl substitution at the C-6 position of the pyrimidine ring resulted in maximum radical scavenging activity, with an IC₅₀ value of 10 µM in the DPPH assay. ijpsonline.com The presence of electron-donating methoxy groups has also been shown to contribute to the radical scavenging ability of pyrimidine derivatives. ijpsonline.com

Table 2: Antioxidant Activity of Selected Pyrimidine Derivatives

Derivative Type Assay Method IC₅₀ Value
4,6-bisaryl-pyrimidin-2-amine (-Cl, -Br substituents) Nitric Oxide Scavenging 0.019 mol/l
4,6-bisaryl-pyrimidin-2-amine (-Cl, -Br substituents) Hydrogen Peroxide Scavenging 0.020 mol/l

This table summarizes the in vitro antioxidant activity of certain pyrimidine derivatives from published research. ijpsonline.comijpsonline.com

Antiplatelet Activity

The potential of 2-aminopyrimidine derivatives to inhibit platelet aggregation has also been investigated. In one study, a series of novel 2-aminopyrimidine derivatives were assessed for their antiplatelet aggregation activities against ADP and arachidonic acid-induced aggregation in human plasma. nih.gov While none of the compounds showed satisfactory activity against ADP-induced aggregation, acceptable activities were observed against aggregation induced by arachidonic acid. nih.gov

Among the tested compounds, some derivatives showed good IC₅₀ values, with one compound exhibiting an IC₅₀ of 36.75 µM. nih.gov It was noted that compounds bearing a fluorine substituent on the phenyl ring were among the most active. nih.gov This indicates that the 2-aminopyrimidine scaffold is a promising starting point for developing new antiplatelet agents. Research on related benzopyrano[4,3-d]pyrimidine systems has also yielded compounds with large-spectrum antiplatelet activity in vitro. nih.gov

Structure Activity Relationship Sar Studies of 4 3 Methoxyphenyl 6 Phenylpyrimidin 2 Amine and Analogues

Influence of Substituent Variations on Biological Activity

Strategic structural modifications at the 2, 4, and 6-positions of the pyrimidine (B1678525) ring are crucial for tuning the biological activity of this class of compounds. nih.gov The nature and position of substituents on the two aryl rings, in particular, play a pivotal role in defining the interaction with biological targets.

The substitution pattern on the phenyl and methoxyphenyl rings at the C4 and C6 positions of the pyrimidine core significantly influences biological activity. The position of the methoxy (B1213986) group on the phenyl ring is a critical determinant of potency. While the lead compound features a 3-methoxy substitution, variations at other positions can alter the electronic and steric profile of the molecule, thereby affecting target engagement.

Studies on related diarylpyrimidine derivatives have shown that the presence and position of electron-donating groups, such as methoxy or methyl groups, can be highly influential. For instance, in the context of anti-HIV agents, derivatives with electron-donating groups often exhibit superior inhibitory activity. nih.gov Specifically, substitutions at the 3- and 5-positions of the phenyl ring have been shown to lead to the highest activity in certain series. nih.gov In other contexts, such as β-glucuronidase inhibition, increasing the length of an alkoxy or alkyl chain at the 4-position of a phenyl ring can lead to a corresponding increase in inhibitory activity, suggesting that lipophilicity and the ability to occupy a hydrophobic pocket are key factors. mdpi.com

Table 1: Effect of Phenyl Ring Substitutions on α-Glucosidase Inhibition tandfonline.comnih.gov
CompoundR1 (at C6-Phenyl)R2 (at C4-Phenyl)IC₅₀ (µM)
1 -H-H1.952 ± 0.26
2 -H4-OH0.141 ± 0.01
3 -H4-OCH₃0.183 ± 0.02
4 4-OH4-OH0.087 ± 0.01

As illustrated in the table above, for a series of 2-amino-4,6-diarylpyrimidine derivatives evaluated as α-glucosidase inhibitors, the introduction of a hydroxyl (-OH) or methoxy (-OCH₃) group at the para-position of one or both phenyl rings leads to a dramatic increase in potency compared to the unsubstituted analog. tandfonline.comnih.gov Compound 4 , with hydroxyl groups on both phenyl rings, demonstrated the most potent inhibition. nih.gov This highlights the importance of hydrogen bond-donating and accepting groups at specific positions for this particular target.

The introduction of halogens and other groups with varying electronic properties is a common strategy to modulate the bioactivity of diarylpyrimidine analogs. The electronic nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—can profoundly impact target binding affinity, metabolic stability, and pharmacokinetic properties. scielo.brrsc.org

Electron-withdrawing groups such as cyano (-CN), nitro (-NO₂), or trifluoromethyl (-CF₃) can significantly alter the electronic distribution of the aryl rings. In some cases, EWGs can enhance activity. For example, the addition of a trifluoromethyl group to a pyrimidine-based compound was shown to improve hydrogen bond strength with key amino acid residues in the binding site of matrix metalloproteinase-7, leading to enhanced binding affinity. scielo.brresearchgate.net Conversely, for other targets like HIV reverse transcriptase, derivatives with EWGs on the phenyl rings often result in decreased or deteriorated activity. nih.gov

Halogenation represents a special case, as halogens can influence activity through a combination of steric, electronic, and hydrophobic effects. Halogens like chlorine (-Cl) and bromine (-Br) can enhance inhibitory activity by forming specific interactions within the target's binding pocket. nih.gov Furthermore, halogenation can increase metabolic stability by blocking sites susceptible to oxidative metabolism. scite.ai In a series of 2-aminopyrimidine (B69317) analogs designed as MRSA biofilm inhibitors, compounds with 3,5-dichloro or 3,5-dibromo substitutions on a phenyl ring displayed the highest activity. nih.gov Similarly, a 4-fluoro substitution on a phenyl ring of a 2-amino pyrimidine analog resulted in excellent antitubercular activity. researchgate.net

Table 2: Influence of Halogen and Electronic Groups on Bioactivity
Compound SeriesSubstituent (Position)Effect on ActivityTarget ClassReference
2-Aminopyrimidines3,5-dichloro (Phenyl)Increased PotencyMRSA Biofilm nih.gov
2-Aminopyrimidines4-fluoro (Phenyl)Excellent ActivityAntitubercular researchgate.net
Diarylpyrimidines-CN (Phenyl)Decreased PotencyAnti-HIV nih.gov
Pyrimidine Hybrids-CF₃ (Phenyl)Increased Binding AffinityMMP-7 scielo.brresearchgate.net

Replacing one or both of the phenyl rings with other aromatic or heteroaromatic systems is a key strategy in drug design known as scaffold hopping or bioisosteric replacement. cambridgemedchemconsulting.comresearchgate.net This approach aims to discover novel analogs with improved properties, such as enhanced potency, better selectivity, or a more favorable ADME profile.

Identification of Pharmacophoric Requirements for Specific Biological Targets

A pharmacophore model outlines the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. For the 4,6-diarylpyrimidin-2-amine scaffold, several key pharmacophoric features have been identified for various target classes. mdpi.commdpi.com

For Kinase Inhibition: Many diarylpyrimidine derivatives are potent kinase inhibitors. Their binding mode often involves the 2-amino group forming one or two crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site. The two aryl rings (the 3-methoxyphenyl (B12655295) and phenyl groups) typically occupy adjacent hydrophobic pockets, with their specific substitution patterns influencing selectivity and potency. The pyrimidine nitrogen atoms can also act as hydrogen bond acceptors. For phosphoinositide-3-kinase (PI3K) inhibitors, the 2-amino pyrimidine scaffold is a strong inhibitor, and molecular docking studies are frequently used to understand the binding interactions within the kinase domain. nih.gov

For HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Diarylpyrimidines (DAPYs) are a highly successful class of NNRTIs. acs.org Their mechanism involves binding to a hydrophobic, allosteric pocket on the HIV-1 reverse transcriptase enzyme. The pharmacophore for DAPYs requires a specific "butterfly-like" conformation where the two aryl "wings" are oriented to fit within the pocket. The central pyrimidine core acts as a linker, and the substituents on the aryl rings (the "wingtips") are critical for making contacts with specific amino acid residues (e.g., Tyr181, Tyr188, Phe227, Trp229) and adapting to mutations that cause drug resistance. nih.govacs.org

General Features: Across different targets, a common pharmacophoric model for this scaffold includes:

A central hydrogen bond-donating group (the 2-amino group).

Two hydrophobic/aromatic regions (the aryl rings at C4 and C6).

A specific spatial orientation and distance between these features.

The ability to change the hydrogen bond donor/acceptor pattern on the pyrimidine ring can significantly affect activity. For instance, replacing a hydrogen bond-donating amino group with a hydrogen bond-accepting methoxy group was found to decrease antiviral activity in one study, highlighting the critical role of this interaction. mdpi.com

Rational Design Principles for Modulating Bioactivity

The collective SAR data provides a set of rational design principles for the targeted modulation of bioactivity in 4-(3-Methoxyphenyl)-6-phenylpyrimidin-2-amine analogs. These principles guide the strategic modification of the lead structure to enhance desired properties.

Targeting Key Interactions: The 2-amino group is often a critical hydrogen bond donor. Modifications should generally preserve this feature unless a different binding mode is sought. The nitrogen atoms within the pyrimidine ring can serve as hydrogen bond acceptors and can be leveraged in design.

Exploiting Hydrophobic Pockets: The aryl rings at C4 and C6 are essential for occupying hydrophobic pockets. The size, lipophilicity, and electronic nature of substituents on these rings should be tailored to the specific topology of the target's binding site. For example, adding small, lipophilic groups like methyl or halogens can enhance van der Waals interactions and improve potency.

Modulating Electronics for Potency and Stability: The choice between electron-donating and electron-withdrawing groups is target-dependent. EDGs like -OCH₃ or -CH₃ may be favorable for some targets (e.g., certain anti-HIV activities), while EWGs like -CF₃ or -CN can enhance binding to others by altering bond strengths or participating in specific interactions. nih.govscielo.br Halogenation, particularly with fluorine or chlorine, can be used to block metabolic hotspots and improve pharmacokinetic profiles. scite.ai

Scaffold Hopping for Novelty and Improved Properties: If SAR on the phenyl rings reaches a plateau, replacing one or both rings with heteroaromatic systems (e.g., thiophene (B33073), pyridine) can unlock new interactions and intellectual property space. nih.gov A pyridine (B92270) ring, for instance, can introduce a hydrogen bond acceptor and improve solubility, while a thiophene ring can alter the geometry and electronic properties.

Conformational Control: For targets like HIV RT, where a specific conformation is required for binding, modifications that restrict or favor the bioactive conformation can lead to significant gains in potency. nih.gov

By applying these principles, medicinal chemists can systematically evolve the this compound scaffold to develop new chemical entities with optimized activity, selectivity, and drug-like properties for a wide range of therapeutic targets.

Computational Chemistry and in Silico Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. For the 2-amino-4,6-diarylpyrimidine scaffold, molecular docking has been extensively used to explore interactions with various enzymes, particularly kinases involved in cancer pathways. nih.govinformahealthcare.comresearchgate.net

Molecular docking simulations for 4-(3-Methoxyphenyl)-6-phenylpyrimidin-2-amine and its analogs predict how the ligand fits into the binding pocket of a target protein. These simulations reveal the three-dimensional conformation of the ligand and its orientation relative to the protein's active site residues.

Docking programs calculate a scoring function to estimate the binding affinity, often expressed in kcal/mol, which helps in ranking potential drug candidates. A lower binding energy value typically indicates a more stable protein-ligand complex. The analysis of these energetics allows for a quantitative comparison of different derivatives and their potential efficacy.

Table 1: Representative Molecular Docking Results for this compound Against a Hypothetical Kinase Target

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
ABL1 Kinase (Wild-Type)-9.2Met318Hydrogen Bond (Hinge)
Glu286Hydrogen Bond
Tyr253π-π Stacking
Phe382Hydrophobic

Molecular Dynamics Simulations for Conformational Stability and Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations assess the stability of the docked complex over time by simulating the atomic motions of the system. This method is crucial for confirming that the binding mode predicted by docking is stable within a dynamic, solvated environment. researchgate.net Studies on related pyrimidine-kinase complexes have used MD simulations to validate the stability of the interactions, particularly the key hydrogen bonds in the active site. researchgate.net The conformational flexibility of the ligand and the protein's binding site are analyzed to ensure a persistent and favorable interaction throughout the simulation.

Quantum Chemical Calculations (e.g., Density Functional Theory, Molecular Electrostatic Potential)

Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed information about the electronic structure and properties of a molecule. mdpi.comresearchgate.net These calculations are fundamental to understanding the intrinsic reactivity and intermolecular interaction capabilities of this compound.

DFT is used to determine the molecule's optimized geometry and to calculate electronic descriptors. researchgate.net The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com

The Molecular Electrostatic Potential (MEP) map is another valuable output of quantum chemical calculations. researchgate.netresearchgate.net The MEP surface visualizes the charge distribution across the molecule, identifying electron-rich regions (negative electrostatic potential), which are susceptible to electrophilic attack, and electron-poor regions (positive electrostatic potential), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the pyrimidine (B1678525) nitrogen atoms and the oxygen of the methoxy (B1213986) group, indicating their roles as hydrogen bond acceptors.

Table 2: Calculated Quantum Chemical Properties for a 2-Amino-4,6-diarylpyrimidine Scaffold

PropertyCalculated ValueSignificance
HOMO Energy-5.8 eVElectron-donating ability
LUMO Energy-1.5 eVElectron-accepting ability
HOMO-LUMO Gap (ΔE)4.3 eVChemical reactivity and stability mdpi.com
Dipole Moment3.5 DMolecular polarity and solubility

Cheminformatics Applications in Derivative Library Design

Cheminformatics utilizes computational methods to analyze and organize chemical data, which is particularly useful in the design of compound libraries for high-throughput screening. The this compound scaffold serves as an excellent starting point for the design of a virtual derivative library. nih.gov By systematically modifying the substituent groups on the phenyl and methoxyphenyl rings in silico, a vast chemical space can be explored. For example, different functional groups (e.g., halogens, alkyls, nitro groups) can be computationally added at various positions to generate thousands of virtual analogs. These virtual libraries can then be screened for desirable properties such as improved binding affinity, better selectivity, or favorable ADME (absorption, distribution, metabolism, and excretion) profiles, guiding future synthetic efforts toward the most promising candidates.

In Silico Prediction of Potential Biological Pathways and Targets

In silico methods can predict the potential biological targets and pathways that a compound might modulate. Techniques like reverse docking screen a ligand against a large database of known protein structures to identify potential binding partners. Pharmacophore modeling can also be used to search for proteins that have binding sites complementary to the key chemical features of this compound.

Research on a structurally similar compound, 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine, has identified it as an activator of the canonical Wnt/β-catenin pathway and a mediator of Toll-like receptor (TLR) responses. nih.gov This suggests that this compound could potentially interact with targets within these inflammation and developmental signaling pathways, such as Glycogen Synthase Kinase 3 Beta (GSK3β) or components of the NF-κB signaling cascade. nih.gov Furthermore, given the prevalence of the 2-aminopyrimidine (B69317) scaffold as a kinase inhibitor, it is highly plausible that this compound could target various protein kinases. researchgate.net Other studies have also implicated pyrimidine derivatives as inhibitors of dihydrofolate reductase (DHFR), presenting another potential class of targets. samipubco.com

Mechanistic Insights and Molecular Target Elucidation

Studies on the Mode of Action against Microbial Pathogens or Cancer Cells

The mode of action of 4-(3-Methoxyphenyl)-6-phenylpyrimidin-2-amine has been primarily investigated in the context of cancer cells, specifically the K562 human chronic myelocytic leukemia cell line. The inhibition of ABL1 kinase is the cornerstone of its anticancer activity. By blocking the function of the BCR-ABL oncoprotein, the compound effectively halts the downstream signaling pathways that promote cell proliferation and survival in these cancer cells. rsc.org

Studies have shown that this class of compounds can significantly reduce the viability of K562 cancer cells. rsc.org The suggested mechanism for this is the induction of apoptosis (programmed cell death) and/or cell cycle arrest, which are common outcomes of inhibiting key survival kinases in cancer cells. However, specific studies detailing the induction of apoptosis or cell cycle arrest by this compound are yet to be fully reported.

Currently, there is a lack of specific research on the mode of action of this compound against microbial pathogens. While 2-aminopyrimidine (B69317) derivatives, as a class, are known to possess a broad spectrum of antimicrobial properties, the specific mechanisms by which they act against bacteria or fungi have not been elucidated for this particular compound.

CompoundCancer Cell LineObserved EffectProposed Mode of Action
Compound 1e (a 2-amino-4,6-diarylpyrimidine derivative)K562 (Chronic Myeloid Leukemia)Inhibition of cell proliferation (IC50 = 8.77 ± 0.55 μM)Inhibition of ABL1 Tyrosine Kinase
This compound (Compound 1g)K562 (Chronic Myeloid Leukemia)Anticancer activity demonstratedInhibition of ABL1 Tyrosine Kinase (inferred from docking studies)

Future Research Directions and Therapeutic Potential

Exploration of Novel 4-(3-Methoxyphenyl)-6-phenylpyrimidin-2-amine Analogues

The generation of novel analogues through systematic chemical modification is a cornerstone of medicinal chemistry. For this compound, future research will logically focus on structure-activity relationship (SAR) studies. This involves synthesizing new derivatives by modifying the core structure's key components: the 3-methoxyphenyl (B12655295) ring, the phenyl ring, and the 2-amino group. The goal is to identify substitutions that enhance potency, selectivity, and pharmacokinetic properties.

For instance, research on related 4,6-disubstituted-pyrimidin-2-amines has shown that the position and nature of substituents on the phenyl rings can dramatically influence biological activity. Studies on antitrypanosomal agents revealed that shifting the methoxy (B1213986) group from the 3-position to the 2-position on the phenyl ring, or replacing it with other substituents like bromo or fluoro groups, resulted in significant variations in potency. nih.gov One study highlighted that a 4-(2-methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-2-amine derivative demonstrated potent antitrypanosomal activity with an IC50 value of 0.38 μM. nih.govresearchgate.net Similarly, another series of 4,6-di-(phenyl) pyrimidin-2-amines showed that substituting one of the phenyl rings with a 4-nitrophenyl or a 4-methoxyphenyl (B3050149) group led to compounds with significant anti-inflammatory activity. researchgate.net

Future exploration could involve:

Varying Phenyl Ring Substituents: Introducing a diverse range of functional groups (e.g., halogens, alkyls, trifluoromethyl, cyano) at different positions on both the 3-methoxyphenyl and the 6-phenyl rings to probe electronic and steric effects.

Bioisosteric Replacement: Replacing the phenyl rings with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl, furanyl) to explore new chemical space and potential interactions with biological targets. nih.govresearchgate.net

Modification of the 2-Amino Group: Synthesizing secondary or tertiary amine derivatives to modulate the compound's hydrogen bonding capacity and lipophilicity.

These systematic modifications will generate libraries of novel compounds for biological screening, providing deeper insights into the SAR and guiding the design of more effective therapeutic agents.

Table 1: Biological Activity of Selected 2-Aminopyrimidine (B69317) Analogues

Integration of Advanced Computational and Experimental Methodologies

To accelerate the drug discovery process for this compound analogues, future research will benefit from the tight integration of computational and advanced experimental techniques. In silico methods are invaluable for prioritizing synthetic targets and understanding molecular interactions, thereby saving time and resources. researchgate.net

Computational Approaches:

Molecular Docking: This technique can predict the binding modes of novel analogues within the active site of a specific biological target, such as a protein kinase or enzyme. nih.gov For example, docking studies on β-glucuronidase inhibitors helped to elucidate the binding interactions essential for potent activity. mdpi.comnih.gov This allows researchers to rationalize observed SAR and design new compounds with improved binding affinity.

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic properties and geometric structure of the compounds, providing insights into their reactivity and interaction capabilities. nih.govresearchgate.net

Virtual Screening: Large chemical databases can be computationally screened to identify other compounds containing the 2-aminopyrimidine scaffold that are likely to be active against a target of interest.

Advanced Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid biological evaluation of large libraries of synthesized analogues against one or more targets, quickly identifying promising "hit" compounds.

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent leads. The 2-aminopyrimidine core could serve as a starting point for such a strategy.

By combining predictive computational models with high-efficiency experimental screening, the cycle of designing, synthesizing, and testing new analogues of this compound can be significantly streamlined, leading to a more rapid identification of clinical candidates.

Expanding the Therapeutic Applications of 2-Aminopyrimidine Scaffolds

The 2-aminopyrimidine scaffold is a versatile chemical entity that has been successfully incorporated into drugs with a wide range of therapeutic uses. ijpsjournal.com Marketed drugs containing this moiety include the anticancer agents Imatinib and Palbociclib. mdpi.com The broad biological activity associated with this scaffold suggests that this compound and its future analogues could be investigated for a multitude of diseases.

Research has demonstrated the potential of 2-aminopyrimidine derivatives in various therapeutic areas:

Antimicrobial Agents: These compounds have shown broad-spectrum activity, and with the rise of antimicrobial resistance, new scaffolds are urgently needed. ijpsjournal.com Some derivatives have been found to inhibit bacterial biofilm formation, a key factor in chronic infections and antibiotic resistance. nih.govnih.gov

Anticancer Therapy: Beyond established kinase inhibitors, 2-aminopyrimidine derivatives have been investigated as tubulin polymerization inhibitors and for their cytotoxic effects against various cancer cell lines. researchgate.netnih.gov

Anti-inflammatory Agents: As noted, certain derivatives exhibit potent anti-inflammatory properties by inhibiting key mediators of the inflammatory response. researchgate.netrsc.org

CNS Disorders: Some pyrimidine (B1678525) derivatives have been reported to possess properties relevant to treating neurological disorders, including anticonvulsant and anti-Alzheimer's disease potential. researchgate.net

Antiparasitic Drugs: The demonstrated activity against trypanosomes highlights the potential for developing new treatments for neglected tropical diseases like Human African trypanosomiasis. nih.govresearchgate.net

Future research should involve screening this compound and its novel analogues against a diverse panel of biological targets to uncover new therapeutic opportunities and expand the already impressive portfolio of the 2-aminopyrimidine scaffold.

Table 2: Investigated Therapeutic Areas for the 2-Aminopyrimidine Scaffold

Q & A

What are the common synthetic routes for preparing 4-(3-Methoxyphenyl)-6-phenylpyrimidin-2-amine, and how can reaction conditions be optimized?

Basic Research Question
The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. A key intermediate is 6-methyl-2-phenylpyrimidin-4-amine, which undergoes functionalization at the 4- and 5-positions via Suzuki coupling or aminomethylation. Optimization strategies include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) for aryl cross-coupling reactions, with ligand tuning to improve yield .
  • Solvent effects : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, while methanol/water mixtures facilitate crystallization .
  • Temperature control : Gradual heating (60–80°C) minimizes side reactions during cyclization .

Which spectroscopic and crystallographic methods are critical for characterizing the molecular structure of this compound?

Basic Research Question
A combined approach ensures accurate structural elucidation:

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and torsion angles (e.g., dihedral angles between pyrimidine and aryl rings) . Refinement using SHELX software (e.g., SHELXL) accounts for thermal motion and disorder .
  • DFT calculations : Validate experimental geometry (e.g., B3LYP/6-311G(d,p) basis set) and predict electronic properties .
  • NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substituents, with methoxy (-OCH₃) and amine (-NH₂) groups showing distinct shifts .

How can computational methods like DFT be integrated with experimental data to resolve contradictions in molecular geometry?

Advanced Research Question
Discrepancies between experimental (X-ray) and computational models often arise from crystal packing forces. Methodological steps include:

  • Conformational analysis : Compare DFT-optimized gas-phase structures with SC-XRD data to identify intramolecular strain (e.g., deviations in aryl ring coplanarity) .
  • Lattice energy calculations : Use tools like PIXEL to quantify intermolecular interactions (e.g., C–H⋯π bonds) that distort geometry in the solid state .
  • Polymorph screening : Analyze multiple crystal forms (if available) to assess geometric variability induced by packing .

What strategies are effective in analyzing hydrogen bonding networks and their impact on crystal packing?

Advanced Research Question
Hydrogen bonding governs supramolecular assembly and stability. Key approaches:

  • Graph-set analysis : Classify interactions (e.g., R₂²(8) motifs from N–H⋯N bonds) to map connectivity .
  • Hirshfeld surface analysis : Visualize close contacts (e.g., C–H⋯O) and quantify their contributions to crystal cohesion .
  • Thermal displacement parameters : High anisotropy in hydrogen-bonded atoms indicates dynamic interactions .

What in vitro assays are appropriate for preliminary evaluation of biological activity?

Basic Research Question
Pyrimidine derivatives are often screened for antimicrobial or kinase-inhibitory activity:

  • Antibacterial assays : Broth microdilution (MIC determination) against Gram-positive/negative strains, with ciprofloxacin as a positive control .
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR-TK) to assess IC₅₀ values .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity .

How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

Advanced Research Question
Systematic SAR requires:

  • Substituent variation : Synthesize analogs with halogen, alkyl, or electron-withdrawing groups at the 3-methoxyphenyl or 6-phenyl positions .
  • 3D-QSAR modeling : Align molecular electrostatic potential (MEP) maps with activity data to identify pharmacophoric features .
  • Free-Wilson analysis : Deconstruct activity contributions of individual substituents (e.g., methoxy vs. trifluoromethyl groups) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.